molecular formula C6H4Cl3NO5S B12018666 2-Nitro-5-(trichloromethylsulfonylmethyl)furan CAS No. 68095-64-7

2-Nitro-5-(trichloromethylsulfonylmethyl)furan

Cat. No.: B12018666
CAS No.: 68095-64-7
M. Wt: 308.5 g/mol
InChI Key: BRSQSHDRNJRRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(trichloromethylsulfonylmethyl)furan is a chemical compound with the molecular formula C(_6)H(_4)Cl(_3)NO(_5)S It is a furan derivative characterized by the presence of a nitro group at the 2-position and a trichloromethylsulfonylmethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 2-bromo-5-nitrofuran, followed by a Suzuki–Miyaura cross-coupling reaction with trichloromethylsulfonylmethyl boronic acid under microwave irradiation in the presence of palladium catalyst and potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The nitro group in 2-Nitro-5-(trichloromethylsulfonylmethyl)furan can undergo reduction reactions to form amino derivatives.

    Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization.

    Addition: The trichloromethylsulfonylmethyl group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

    Addition: Nucleophiles such as amines or thiols can react with the trichloromethylsulfonylmethyl group under mild conditions.

Major Products:

    Reduction: Amino derivatives of the furan ring.

    Substitution: Halogenated or sulfonylated furan derivatives.

    Addition: Nucleophilic addition products with various functional groups.

Scientific Research Applications

2-Nitro-5-(trichloromethylsulfonylmethyl)furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antibacterial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trichloromethylsulfonylmethyl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The trichloromethylsulfonylmethyl group can also interact with nucleophilic sites in biological molecules, further contributing to its activity.

Comparison with Similar Compounds

    2-Nitrofuran: A simpler furan derivative with a nitro group at the 2-position.

    5-Nitro-2-furoic acid: A furan derivative with a nitro group and a carboxylic acid group.

    2-Nitro-5-(chloromethyl)furan: A furan derivative with a nitro group and a chloromethyl group.

Comparison: 2-Nitro-5-(trichloromethylsulfonylmethyl)furan is unique due to the presence of both a nitro group and a trichloromethylsulfonylmethyl group, which confer distinct chemical reactivity and biological activity. Compared to simpler nitrofuran derivatives, it offers additional functionalization possibilities and potentially enhanced biological effects.

Properties

CAS No.

68095-64-7

Molecular Formula

C6H4Cl3NO5S

Molecular Weight

308.5 g/mol

IUPAC Name

2-nitro-5-(trichloromethylsulfonylmethyl)furan

InChI

InChI=1S/C6H4Cl3NO5S/c7-6(8,9)16(13,14)3-4-1-2-5(15-4)10(11)12/h1-2H,3H2

InChI Key

BRSQSHDRNJRRAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CS(=O)(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.